Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate . The reaction conditions often include the use of solvents like N-methylpyrrolidone and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: Halogen substituents like chlorine and fluorine can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzofuran ring system can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound can be used in studies to understand the biological activities of benzofuran derivatives, including their interactions with biological targets.
Medicine: Benzofuran derivatives have shown promise as anticancer, antiviral, and antibacterial agents. This compound may be explored for similar applications.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen substituents like chlorine and fluorine can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chlorobenzofuran-3-carboxylate
- Ethyl 7-fluorobenzofuran-3-carboxylate
- Ethyl 5-bromo-7-fluorobenzofuran-3-carboxylate
Uniqueness
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring. This combination of substituents can impart distinct chemical properties and biological activities compared to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJOMOKHYDEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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